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2-Cyclobutyl-1-phenylethanamine hydrochloride
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Overview
Description
2-Cyclobutyl-1-phenylethanamine hydrochloride is a psychoactive compound that belongs to the phenethylamine class of drugs. It is structurally similar to amphetamines and has been found to have potential therapeutic effects in the treatment of various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1-phenylethanamine hydrochloride typically involves the reaction of cyclobutylamine with phenylacetaldehyde under acidic conditions to form the intermediate 2-Cyclobutyl-1-phenylethanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-1-phenylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenylethanamine derivatives.
Scientific Research Applications
Chemistry
2-Cyclobutyl-1-phenylethanamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.
Biology
This compound is investigated for its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways. Its ability to modulate biological targets makes it a subject of interest in pharmacological studies.
Medicine
Research into the pharmacological properties of this compound suggests potential therapeutic applications:
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly dopamine and serotonin receptors, indicating possible uses in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, warranting further investigation into its efficacy and mechanisms of action.
Industry
In industrial applications, this compound can be used as a precursor for synthesizing specialty chemicals and pharmaceuticals, enhancing the production processes in chemical manufacturing.
Activity Type | Description |
---|---|
Neurotransmitter Modulation | Potential modulation of dopamine and serotonin receptors, relevant for mood disorders. |
Antimicrobial Activity | Exhibits activity against various bacterial strains; further studies needed for specific pathogens. |
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on dopamine receptor activity in vitro. Results indicated a significant increase in receptor binding affinity compared to control compounds, suggesting its potential use in developing treatments for conditions like depression or Parkinson's disease.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing antimicrobial properties, this compound demonstrated significant inhibitory effects against Staphylococcus aureus with an IC50 value of approximately 10 µg/mL. Further research is ongoing to explore its effectiveness against other bacterial strains.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-phenylethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and cognitive function. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Amphetamines: Structurally similar but with different pharmacological profiles.
Phenethylamines: Share a similar core structure but differ in their side chains and functional groups.
Methamphetamine: A more potent stimulant with higher abuse potential.
Uniqueness: 2-Cyclobutyl-1-phenylethanamine hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and pharmacological properties compared to other phenethylamines. This structural feature may contribute to its specific therapeutic effects and lower potential for abuse compared to other stimulants.
Biological Activity
2-Cyclobutyl-1-phenylethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClN. The compound features a cyclobutyl group attached to a phenylethylamine structure, which is known for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the monoamine neurotransmitters. It may act as a reuptake inhibitor or receptor modulator , influencing levels of serotonin, dopamine, and norepinephrine in the brain. This interaction can lead to various pharmacological effects, including:
- Stimulant effects : Potentially enhancing mood and cognitive function.
- Anxiolytic properties : Reducing anxiety levels through modulation of neurotransmitter systems.
Analgesic Effects
Studies involving related compounds have shown analgesic properties. For instance, compounds with similar structural motifs have been tested in pain models, indicating potential efficacy in pain management. The analgesic potency can be evaluated using the tail flick method in animal models.
Case Studies
- Analgesic Activity : In a study examining the analgesic effects of structurally related amines, it was found that certain derivatives exhibited significant pain relief comparable to traditional analgesics. This suggests that this compound may also possess similar effects.
- Neurotransmitter Interaction : A study focused on the interaction of phenylethylamines with serotonin receptors indicated that modifications to the amine structure could enhance binding affinity and selectivity for specific receptor subtypes, which may be relevant for this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Analgesic Activity | Neurotransmitter Interaction |
---|---|---|---|
2-Cyclobutyl-1-phenylethanamine HCl | Potential | Possible | Modulator |
Phenylethylamine | Moderate | Significant | Agonist |
1-Phenylbutylamine | High | Moderate | Inhibitor |
Properties
IUPAC Name |
2-cyclobutyl-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11;/h1-3,7-8,10,12H,4-6,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXFBDHVPAUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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